cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate

Enzymatic desymmetrization Pig liver esterase Chiral building block

Chiral pyrrolidine synthesis fails when trans isomers or incorrect ester homologs replace the validated cis-dimethyl ester. cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate (CAS 102508-03-2) is the stereochemically defined PLE substrate for enantioselective desymmetrization. • PLE-catalyzed monohydrolysis yields ≥98% ee monoester (Tris buffer pH 7.5, 25% DMSO). • Key intermediate for β-phospholactam MβL inhibitors (53-94% inhibition across IMP-1, CcrA, NDM-1, Bla2 at 100 μM). • Defined cis isomer with batch-specific QC; eliminates cis/trans separation.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
Cat. No. B12817539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C15H19NO4/c1-19-14(17)12-8-9-13(15(18)20-2)16(12)10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+
InChIKeyVOUOTBJQQLQSCY-BETUJISGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Dimethyl 1-Benzylpyrrolidine-2,5-dicarboxylate Overview


cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate (CAS 102508-03-2 for the (2R,5S)-rel configuration; also available as CAS 51483-87-5 as mixed stereoisomers) is a pyrrolidine-2,5-dicarboxylate derivative bearing methyl ester moieties at positions 2 and 5 and an N-benzyl substituent, with molecular formula C₁₅H₁₉NO₄ and molecular weight 277.32 g/mol [1]. The compound belongs to the broader class of 1-substituted 2,5-dicarbalkoxypyrrolidines, which are established chiral intermediates for the synthesis of proline derivatives, amino acid mimetics, and peptidomimetic scaffolds [2]. Its defining structural features—a cis relationship between the two ester groups and the N-benzyl protecting group—enable distinct reactivity profiles that differentiate it from trans diastereomers and from corresponding diethyl ester analogs, making stereochemical identity a critical selection criterion in procurement decisions [3].

cis stereochemistry required for enzymatic desymmetrization
Dimethyl ester enables pig liver esterase recognition
N-Benzyl protecting group for downstream functionalization
Chiral intermediate for proline derivatives and peptidomimetics

Why Substituting cis-Dimethyl Ester with Analogs Fails


Generic substitution among 1-benzylpyrrolidine-2,5-dicarboxylate variants is precluded by three interconnected factors: stereochemistry, ester alkyl chain length, and differential hydrolytic lability. The cis-dimethyl ester is the preferred substrate for pig liver esterase (PLE)-catalyzed desymmetrization, delivering optically pure monoester (≥98% enantiomeric excess) under optimized conditions—a transformation that the trans diastereomer cannot undergo with comparable efficiency [1]. Under basic epimerization conditions, cis and trans isomers equilibrate to a ~1:1 mixture, but the cis ester undergoes markedly faster hydrolysis, meaning that reactions conducted without rigorous exclusion of moisture will consume the cis isomer selectively and skew downstream product distributions [2]. Furthermore, the dimethyl ester differs from the diethyl analog (CAS 17740-40-8; MW 305.37) in both steric profile and hydrolytic reactivity: bulkier diethyl esters exhibit slower alkaline hydrolysis and altered enzymatic recognition, which directly impacts reaction kinetics and yields in stepwise monohydrolysis or transesterification sequences . These properties are not interchangeable and must be accounted for in experimental design and procurement.

! Trans isomer does not support comparable PLE enantioselectivity; stereochemical switch alters product ee.
! Diethyl ester analog exhibits slower hydrolysis and altered enzyme recognition; kinetics may shift.
! Cis isomer selectively consumed under basic moist conditions; moisture may skew diastereomer ratios.

cis-Dimethyl Ester vs. Analogs: Head-to-Head Comparison


Enzymatic Desymmetrization Efficiency vs. Trans and Diethyl Analogs

The cis-N-benzyl-2,5-bismethoxycarbonylpyrrolidine (cis-dimethyl ester) is specifically recognized by pig liver esterase (PLE) and undergoes enantiotopic hydrolysis to yield an optically pure monoester product. Under optimized conditions (Tris-buffered incubations at pH 7.5 with 25% dimethyl sulfoxide or 10% methanol as co-solvent), the monoester product is obtained with ≥98% enantiomeric excess (ee) [1]. In contrast, trans-N-benzyl-2,5-bismethoxycarbonylpyrrolidine does not yield comparable enantioselectivity under the same PLE-catalyzed conditions, and the corresponding diethyl ester substrates show altered enantiotopic group selectivity with different PLE isoenzyme fractions [2]. This stereochemical and ester-chain-length dependence directly dictates the enantiomeric purity of downstream proline derivatives (e.g., (R)-proline related ester 4) synthesized via radical decarboxylation of the monoester intermediate [1].

PLE Desymmetrization
Head-to-head
≥98% ee
vs.
No comparable ee
Supports enantiopure proline synthesis
Requires cis-dimethyl ester substrate
Enzymatic desymmetrization Pig liver esterase Chiral building block

Differential Alkaline Hydrolysis: cis vs. trans

Kemp and Curran demonstrated that the base-catalyzed equilibration of cis-trans isomers of 1-benzyl-2,5-dicarbalkoxypyrrolidine (where alkyl = methyl or ethyl) yields a nearly 1:1 equilibrium mixture in anhydrous ethanol with sodium ethoxide. However, the apparent conversion to the trans isomer reported in earlier literature is actually an artifact: the cis ester undergoes significantly more rapid alkaline hydrolysis than the trans counterpart under the reaction conditions (0.5 M NaOEt in ethanol, 25 °C) [1]. When anhydrous conditions are strictly maintained, the near-quantitative recovery of a 1:1 cis:trans mixture is observed; when 95% ethanol is used (moisture present), the cis isomer is selectively hydrolyzed, leaving trans-enriched material (<2% cis remaining) [1]. In contrast, 1-substituted 2,5-dicarbalkoxypyrrolidines bearing substituents other than benzyl (e.g., H, CN, CO₂R) behave differently under identical conditions, indicating that the N-benzyl group uniquely modulates the relative hydrolysis rates [1].

Alkaline Hydrolysis
Head-to-head
>50-fold faster cis loss
vs.
trans persists
Moisture exclusion critical for cis integrity
Selective cis hydrolysis enriches trans
Cis-trans epimerization Selective hydrolysis Diastereomer separation

Broad-Spectrum Metallo-β-Lactamase Inhibitor Intermediate

2,5-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate (the racemic or cis form of the target compound) serves as a key intermediate in the synthesis of a β-phospholactam that acts as a carbapenem transition state analog. The final β-phospholactam inhibitor 1, synthesized from this ester intermediate, was evaluated against five clinically relevant metallo-β-lactamases (MβLs) at a concentration of 100 μM [1]. It exhibited time-dependent inhibition of IMP-1 (70% inhibition), CcrA (70%), L1 (70%), NDM-1 (53%), and Bla2 (94%). Importantly, the same phospholactam activated ImiS and BcII at identical concentration, demonstrating that subtle structural variations in the MβL active site dictate inhibitor vs. activator behavior [1]. The pyrrolidine-2,5-dicarboxylate scaffold, with its cis stereochemistry defining the spatial orientation of phospholactam ring substituents, is essential for achieving this broad inhibition profile; alternative scaffolds based on acyclic or monocyclic dicarboxylates have not demonstrated comparable breadth of MβL inhibition in published studies [1].

MβL Inhibition
Cross-study comparable
53–94%
inhibition across 5 MβLs at 100 μM
Supports broad-spectrum inhibitor research
Cis stereochemistry essential for pharmacophore
Metallo-β-lactamase inhibitor Carbapenem transition state analog Antibiotic resistance

Physicochemical Comparison with Diethyl Ester Analog

The cis-dimethyl ester (C₁₅H₁₉NO₄, MW 277.32 g/mol, XLogP3 ~2.2) differs from its diethyl ester counterpart (C₁₇H₂₃NO₄, MW 305.37 g/mol, typically available as a cis/trans mixture under CAS 17740-40-8) in several physicochemical parameters relevant to both chemical manipulation and biological application [1][2]. The dimethyl ester has lower lipophilicity (XLogP3 = 2.2 vs. an estimated ~3.0–3.5 for the diethyl analog based on incremental methylene contributions of ~0.5 log units each) and reduced steric bulk at the ester carbonyl, which directly influences enzymatic recognition. Practical selective monohydrolysis studies on bulky diesters have established that dimethyl esters generally exhibit faster alkaline hydrolysis kinetics than their diethyl counterparts due to reduced steric hindrance to nucleophilic attack, with rate constants differing by factors of 2–5× depending on the specific steric environment [3]. Additionally, the dimethyl ester has a lower boiling point and different solubility profile (polar aprotic solvents such as DMSO and DMF are preferred solvents), whereas the free dicarboxylic acid (1-benzylpyrrolidine-2,5-dicarboxylic acid, MW 249.26 g/mol, XLogP3 = -0.8) is water-soluble and requires different handling and storage conditions [2].

Physicochemical
Class-level
XLogP3 ~2.2
MW 277.32; faster hydrolysis vs. diethyl
Lower lipophilicity aids aqueous media
Class-level inference; verify per application
Physicochemical properties Ester alkyl chain effects Solubility and reactivity

QC Traceability and Purity Benchmarking

Commercially available cis-dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate is typically supplied at ≥95% purity (CAS 51483-87-5) or NLT 97% (CAS 102508-03-2 for the (2R,5S)-rel stereoisomer), with batch-specific analytical documentation including NMR, HPLC, and GC spectra provided by suppliers such as Bidepharm and MolCore . In comparison, the corresponding diethyl ester analog (CAS 17740-40-8) is most commonly supplied as a mixture of cis and trans isomers at 95% purity, requiring additional chromatographic separation to obtain stereochemically homogeneous material . The free diacid (CAS 433933-93-8) is available as a research chemical but typically lacks the same level of QC documentation and may be supplied as a mixture of stereoisomers. The availability of the cis-dimethyl ester as a stereochemically defined, QC-documented entity eliminates the need for in-house diastereomer separation and reduces the risk of batch-to-batch variability in stereochemical composition, which is critical for reproducible enzymatic desymmetrization and chiral pool synthesis applications .

Commercial Purity
Source review
NLT 97%
Stereochemically defined (2R,5S)-rel
Batch-to-batch reproducibility supported
Verify QC documentation per lot
Quality control Purity assay Reproducible research

cis-Dimethyl Ester: Application Scenarios


Enzymatic Desymmetrization for Enantiopure Proline Derivative Synthesis

This compound is the substrate of choice for pig liver esterase (PLE)-catalyzed monohydrolysis yielding optically pure monoester (≥98% ee) when reactions are conducted in Tris buffer (pH 7.5) with 25% DMSO or 10% MeOH as co-solvent [1]. The resulting monoester serves as a direct precursor to (R)-proline derivatives via radical decarboxylation. No other stereoisomer or ester homolog achieves comparable enantioselectivity under the same biocatalytic conditions [1]. Researchers synthesizing chiral pyrrolidine building blocks for peptidomimetics, constrained amino acid analogs, or C₂-symmetric chiral ligands should procure the cis-dimethyl ester specifically rather than the trans isomer or the diethyl ester to ensure reproducibility of the published enantioselective protocol.

Synthesis of Carbapenem Transition State Analog MβL Inhibitors

The compound is a validated synthetic intermediate in the preparation of β-phospholactam 1, a broad-spectrum metallo-β-lactamase (MβL) inhibitor that achieves 53–94% inhibition across IMP-1, CcrA, L1, NDM-1, and Bla2 subclasses at 100 μM [2]. This inhibitor efficacy profile has been documented in peer-reviewed literature (Bioorg. Med. Chem. Lett. 2013) [2]. Medicinal chemistry groups pursuing MβL inhibitor development to combat carbapenem-resistant Gram-negative infections should acquire this specific intermediate to reproduce the published synthetic route and generate the phospholactam scaffold for structure-activity relationship (SAR) expansion. The cis stereochemistry of the pyrrolidine ring is critical for correct spatial presentation of the phospholactam pharmacophore.

Stereoselective Synthesis via cis-Specific Hydrolysis

The documented differential hydrolysis rate between cis and trans isomers under basic conditions (cis hydrolyzes >50-fold faster in 95% ethanol/NaOEt, leading to <2% cis remaining after 4 days at 25 °C) [3] enables preparative enrichment of trans isomer or, conversely, mandates strict anhydrous conditions when the cis isomer must be preserved. This property is directly exploitable in synthetic methodology development where controlled epimerization-hydrolysis sequences are used to access either diastereomer selectively. The dimethyl ester is preferred over the diethyl ester for these applications due to its faster absolute hydrolysis rate and the availability of stereochemically defined starting material (CAS 102508-03-2) [3].

Chiral Pool Supply for Asymmetric Synthesis and CROs

For contract research organizations (CROs) and academic asymmetric synthesis laboratories that require consistent, QC-documented chiral building blocks, the cis-dimethyl ester (NLT 97% purity, with batch-specific NMR/HPLC/GC documentation) offers a procurement advantage over the diethyl ester analog, which is typically supplied as a cis/trans mixture requiring in-house chromatographic separation. The lower molecular weight and greater hydrolytic reactivity of the dimethyl ester relative to the diethyl ester also facilitate downstream deprotection and functional group interconversion steps, reducing overall synthetic step count and improving atom economy in multi-step sequences. This compound should be stocked as a core chiral intermediate for laboratories engaged in proline analog synthesis, peptidomimetic library construction, and nitrogen heterocycle-focused medicinal chemistry.

Application
Selection Property
Validation Focus
Enzymatic desymmetrization
cis Stereochemistry, dimethyl ester
Enantiomeric excess (ee) monitoring
MβL inhibitor precursor
cis pyrrolidine scaffold
Broad-spectrum MβL panel testing
Diastereomer enrichment
Differential hydrolysis rate (cis > trans)
Anhydrous reaction conditions control
Chiral pool supply
Stereochemically defined, QC-documented
Batch purity and identity verification
Quote Request

Request a Quote for cis-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.